Allyl (2-iodophenyl) ether
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Overview
Description
Allyl (2-iodophenyl) ether: is an organic compound belonging to the class of phenol ethers It is characterized by the presence of an allyl group attached to a 2-iodophenyl moiety
Mechanism of Action
Target of Action
The primary target of Allyl (2-iodophenyl) ether is the formation of dihydrobenzofuran derivatives . This compound interacts with tributylmanganate to initiate a radical cyclization process .
Mode of Action
This compound undergoes a radical cyclization process when treated with tributylmanganate . This process involves the formation of a radical by treatment of iodophenol or iodoaniline derivatives with tributylmanganate (II), followed by radical cyclization, and recombination of radical and manganese species giving alkylmanganese (II) compound .
Biochemical Pathways
The radical cyclization process initiated by this compound affects the formation of dihydrobenzofuran derivatives . This process also leads to the production of indoline derivatives starting from 2-iodoaniline compounds .
Pharmacokinetics
Its interaction with tributylmanganate suggests that it may have good reactivity and potential bioavailability .
Result of Action
The result of the action of this compound is the production of dihydrobenzofuran derivatives and indoline derivatives . These compounds are produced in good yield, indicating the efficiency of the radical cyclization process .
Action Environment
The action of this compound is influenced by the presence of tributylmanganate, which acts as a catalyst in the radical cyclization process . The reaction can proceed in the presence of a catalytic amount of manganese (II) chloride under atmospheric oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl (2-iodophenyl) ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, 2-iodophenol can be reacted with allyl bromide in the presence of a base to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Allyl (2-iodophenyl) ether undergoes various chemical reactions, including:
Radical Cyclization: Treatment with tributylmanganate (n-Bu_3MnLi or n-Bu_3MnMgBr) leads to the formation of dihydrobenzofuran derivatives.
Claisen Rearrangement: This reaction involves the rearrangement of allyl phenyl ethers to form 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one.
Common Reagents and Conditions:
Radical Cyclization: Tributylmanganate (n-Bu_3MnLi or n-Bu_3MnMgBr) is commonly used.
Claisen Rearrangement: This reaction typically requires heating and can be catalyzed by acids or bases.
Major Products:
Dihydrobenzofuran Derivatives: Formed from radical cyclization.
6-(Prop-2-en-1-yl)cyclohexa-2,4-dien-1-one: Formed from Claisen rearrangement.
Scientific Research Applications
Allyl (2-iodophenyl) ether has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various benzofuran derivatives, which are important in medicinal chemistry.
Radical Reactions: It serves as a substrate in radical cyclization reactions to produce complex organic molecules.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials and polymers.
Comparison with Similar Compounds
Allyl Phenyl Ether: Undergoes similar Claisen rearrangement reactions but lacks the iodine substituent.
2-Iodophenol: Shares the iodine substituent but lacks the allyl group.
Uniqueness: Allyl (2-iodophenyl) ether is unique due to the presence of both an allyl group and an iodine substituent, which confer distinct reactivity patterns. The iodine atom can participate in various substitution reactions, while the allyl group can undergo rearrangements and radical reactions, making this compound versatile in organic synthesis.
Properties
IUPAC Name |
1-iodo-2-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOKENAONNPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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